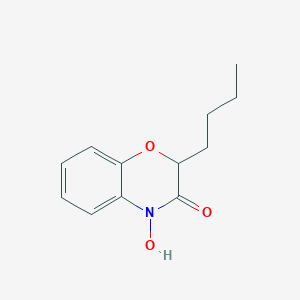

2-Butyl-4-hydroxy-1,4-benzoxazin-3-one

Description

Structure

3D Structure

Properties

CAS No. |

13212-62-9 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

2-butyl-4-hydroxy-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C12H15NO3/c1-2-3-7-11-12(14)13(15)9-6-4-5-8-10(9)16-11/h4-6,8,11,15H,2-3,7H2,1H3 |

InChI Key |

GJHDKZXQOXNSJC-UHFFFAOYSA-N |

SMILES |

CCCCC1C(=O)N(C2=CC=CC=C2O1)O |

Canonical SMILES |

CCCCC1C(=O)N(C2=CC=CC=C2O1)O |

Origin of Product |

United States |

Chemical Synthesis Strategies for 1,4 Benzoxazin 3 One Core and Substituted Derivatives

Conventional Synthetic Methodologies for 1,4-Benzoxazin-3-ones and Their Limitations

For instance, early syntheses often involved the reaction of anthranilic acids with acyl chlorides, which could require excess pyridine (B92270) and high temperatures. nih.gov Another classical route involves the use of highly reactive and toxic reagents like phosgene (B1210022) or its derivatives for cyclization. nih.gov Such methods, while effective for generating the core structure, pose challenges for laboratory safety and environmental sustainability. The complicated procedures and demanding conditions have driven chemists to seek more efficient, milder, and versatile synthetic alternatives. bohrium.com

Advanced Synthetic Approaches to 1,4-Benzoxazin-3-one Derivatives

In response to the limitations of conventional methods, a variety of advanced synthetic strategies have been developed. These modern approaches prioritize efficiency, milder conditions, and broader functional group tolerance.

Copper catalysis has emerged as a powerful tool for the synthesis of 1,4-benzoxazin-3-ones. These methods often involve a cascade reaction sequence, enabling the construction of the heterocyclic ring in a single operational step from simple starting materials. A prominent strategy is the copper-catalyzed coupling of 2-halophenols with 2-chloroacetamides. nih.gov This approach benefits from the low cost and low toxicity of copper catalysts compared to other transition metals like palladium.

Recent advancements have led to the development of ligand-free copper-catalyzed cascade reactions, which further simplifies the procedure and avoids the use of expensive and often air-sensitive ligands. thieme-connect.comorganic-chemistry.org These reactions typically proceed via an initial nucleophilic substitution followed by an intramolecular Ullmann-type C-N bond formation to furnish the desired benzoxazinone (B8607429) ring system. thieme-connect.com The versatility of this method allows for the synthesis of a wide array of N-substituted and C2-substituted derivatives in good to excellent yields. thieme-connect.comnih.gov

Table 1: Comparison of Copper-Catalyzed Synthesis Methods

| Catalyst System | Starting Materials | Key Features | Yields | Reference |

|---|---|---|---|---|

| CuI / L-proline | 2-halophenols, 2-chloroacetamides | One-pot coupling cyclization | Good | nih.gov |

| CuSO₄·5H₂O | 2-halophenols, substituted chloroacetamides | Ligand-free, one-pot cascade | 50-95% | thieme-connect.com |

| CuI | 2-(o-haloaryloxy)acyl chlorides, primary amines | One-pot, tandem amidation and C-N coupling | Not specified | doaj.org |

Electrochemical synthesis offers a sustainable and environmentally friendly alternative to traditional chemical methods, often avoiding the need for stoichiometric oxidants, reductants, or metal catalysts. researchgate.netnih.gov One innovative electrochemical approach to 1,4-benzoxazin-3-ones is the anodic C-H amination of phenoxy acetates. nih.gov This method involves the direct functionalization of a C-H bond, which is a highly atom-economical strategy. The reaction proceeds via the anodic oxidation of a phenoxyacetate (B1228835) in the presence of pyridine, followed by treatment with an amine to induce cyclization. researchgate.net

Another novel electrochemical route involves the skeletal rearrangement of 3-hydroxy-2-oxindoles. nih.gov This process occurs under mild conditions and demonstrates broad functional group tolerance. Additionally, the reductive cyclization of precursors such as 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts in the presence of reagents like iron in acetic acid provides a high-yielding pathway to the benzoxazinone core and is compatible with various functional groups. acs.org

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable for their efficiency, reduced waste generation, and scalability. Many advanced methods for 1,4-benzoxazin-3-one synthesis are designed as one-pot protocols. The aforementioned copper-catalyzed cascade reactions are prime examples, combining substitution and cyclization steps without the need to isolate intermediates. thieme-connect.comnih.gov

Microwave-assisted organic synthesis has also been applied to create one-pot procedures. For example, the base-mediated O-alkylation of 2-aminophenols with 2-bromoalkanoates followed by an intramolecular amidation can be performed under microwave heating to yield 2-alkyl-substituted benzoxazinones efficiently. organic-chemistry.org Furthermore, innovative biochemo-multienzyme cascade reactions have been developed, using immobilized enzymes like lipase (B570770) and tyrosinase to synthesize complex tricyclic benzoxazine (B1645224) structures in a one-pot fashion, highlighting the power of biocatalysis in achieving synthetic efficiency. nih.govacs.org

Table 2: Selected One-Pot Strategies for 1,4-Benzoxazin-3-one Synthesis

| Method | Key Reagents/Catalysts | Starting Materials | Key Advantage | Reference |

|---|---|---|---|---|

| Ligand-Free Copper Catalysis | CuSO₄·5H₂O, K₂CO₃ | 2-halophenols, chloroacetamides | High efficiency, avoids noble metals/ligands | thieme-connect.com |

| Microwave-Assisted Synthesis | Base (e.g., K₂CO₃) | 2-aminophenols, 2-bromoalkanoates | Speed and efficiency | organic-chemistry.org |

| Biochemo-Enzymatic Cascade | Lipase M, Tyrosinase | Phenols, amino acids | High atom economy, sustainable, mild conditions | nih.govacs.org |

Synthetic Routes to Incorporate Specific Substituents, Relevant to 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one

The synthesis of the specific target molecule, this compound, requires methods that can control substitution at both the C2 and N4 positions of the heterocyclic ring.

Incorporating the 2-Butyl Group: The alkyl substituent at the C2 position can be introduced by selecting an appropriate starting material. One effective strategy is the reaction of a 2-aminophenol (B121084) with an α-halo ester bearing the desired alkyl chain. organic-chemistry.org For the target molecule, this would involve the reaction of a 2-aminophenol with an ethyl or methyl 2-bromohexanoate. The initial step is a regioselective O-alkylation, followed by an intramolecular cyclization (amidation) to form the C2-butyl substituted benzoxazinone ring. organic-chemistry.org An alternative route involves using a substituted chloroacetamide in a copper-catalyzed reaction. thieme-connect.com Starting with 2-chlorohexanamide (B8709737) and a suitable 2-halophenol could also yield the desired C2-butyl substituent.

Incorporating the 4-Hydroxy Group: The 4-hydroxy group classifies the target molecule as a cyclic hydroxamic acid. These are known natural products, such as DIBOA (2,4-dihydroxy-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one). mdpi.com The synthesis of 4-hydroxy-1,4-benzoxazin-3-ones has been reported, providing a direct precedent for creating this functionality. nih.gov A plausible route to the N-hydroxy functionality involves the cyclization of a precursor derived from a hydroxylamine (B1172632) derivative or the direct oxidation of the N-H bond of a pre-formed benzoxazinone, although the former is more common in the synthesis of related hydroxamic acids.

A potential synthetic pathway for this compound could therefore involve the condensation of a 2-(N-hydroxyamino)phenol with ethyl 2-bromohexanoate, followed by intramolecular cyclization.

Development of Catalytic Asymmetric Synthesis for Chiral Benzoxazinones

When the C2 position of a 1,4-benzoxazin-3-one is substituted with a group other than hydrogen, it becomes a stereocenter. The development of catalytic asymmetric methods to control the stereochemistry at this position is crucial, as different enantiomers of a molecule can have vastly different biological activities. Asymmetric catalysis offers an efficient way to produce enantiomerically enriched or pure chiral molecules. frontiersin.org

Several powerful strategies have been developed for the asymmetric synthesis of chiral benzoxazinones:

Iridium-Catalyzed Asymmetric Hydrogenation: An efficient method involves the enantioselective hydrogenation of 2-alkylidene-1,4-benzoxazin-3-ones. Using a chiral iridium catalyst, specifically with an axis-unfixed biphenylphosphine-oxazoline ligand (iPr-BiphPHOX), this reaction can produce chiral 2-substituted 1,4-benzoxazin-3-ones with excellent yields (up to 99%) and enantioselectivities (up to 99% ee). acs.org This method shows great functional group compatibility and is scalable. acs.org

Cooperative Pd/Co Catalysis: A cooperative catalysis system that combines an achiral palladium catalyst and a chiral cobalt catalyst has been used for the asymmetric [4+2] cycloaddition of vinyl benzoxazinones with N-acylpyrazoles. rsc.org This method produces chiral tetrahydroquinolines, demonstrating a sophisticated approach to building complex chiral structures from a benzoxazinone template. rsc.org

Chemoenzymatic Strategies: Biocatalysis provides a highly selective and green approach. The asymmetric synthesis of 3,4-dihydro-2H-benzo[b] nih.govnih.govoxazines has been achieved using alcohol dehydrogenases (ADHs) for the stereoselective reduction of 1-(2-nitrophenoxy)propan-2-one precursors. nih.gov By choosing different enzymes, such as ADH from Rhodococcus ruber or a different engineered ADH, either the (S) or (R)-alcohol intermediate can be obtained with high selectivity, which is then cyclized to the final chiral product. nih.gov

These advanced methods represent the forefront of synthetic chemistry, enabling precise control over molecular architecture for applications in drug discovery and materials science. frontiersin.orgnih.gov

Analytical Methodologies for 2 Butyl 4 Hydroxy 1,4 Benzoxazin 3 One and Benzoxazinoid Analysis

Application of Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation

The determination of the precise chemical structure of benzoxazinoids like 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one relies heavily on a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry of the compounds.

Mass Spectrometry (MS) is another indispensable tool for the characterization of benzoxazinoids. It provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of the molecule with high accuracy. For example, in the analysis of 1,4-benzoxazin-3-one derivatives, electrospray ionization (ESI) is a common technique, and HRMS can confirm the molecular formula by providing an exact mass, such as the [M + Na]⁺ adduct. nih.gov

Infrared (IR) spectroscopy complements NMR and MS data by identifying the functional groups present in the molecule. The IR spectrum of a benzoxazinone (B8607429) would typically show characteristic absorption bands for the N-H group, the C=O group of the lactam ring, and the aromatic C-H and C=C bonds.

Chromatographic Separation and Quantitative Analysis of Benzoxazinoids

Chromatographic techniques are essential for separating individual benzoxazinoids from complex mixtures, such as plant extracts, and for their subsequent quantification.

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful and sensitive method for the analysis of benzoxazinoids in various biological and environmental samples. nih.govdtu.dkacs.org This technique offers high resolution, speed, and specificity, making it ideal for detecting and quantifying trace amounts of these compounds.

The separation of benzoxazinoids is typically achieved using a reversed-phase column, such as a C18 column. A common mobile phase consists of a gradient mixture of water and acetonitrile, often with the addition of a small amount of formic acid to improve peak shape and ionization efficiency. dtu.dk The use of UPLC systems allows for the use of smaller particle size columns, which results in sharper peaks and better separation compared to traditional High-Performance Liquid Chromatography (HPLC).

Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization source for benzoxazinoids. acs.org In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the analyte of interest is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the accurate quantification of the target compound even in the presence of co-eluting matrix components. The development of data-dependent acquisition methods has further enhanced the ability to identify new and unexpected benzoxazinoids in complex samples. dtu.dk

The table below summarizes typical UPLC-MS/MS parameters used for the analysis of benzoxazinoids, based on literature for related compounds.

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization | Electrospray Ionization (ESI), often in negative mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) or data-dependent acquisition |

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

While a specific crystal structure for this compound was not found in the searched literature, studies on other 1,4-benzoxazine derivatives have utilized this technique to confirm their synthesized structures. researchgate.netresearchgate.netconicet.gov.ar For instance, the crystal structures of newly synthesized 1,4-benzoxazine derivatives have been reported, providing detailed insights into their molecular geometry and intermolecular interactions in the solid state. researchgate.netconicet.gov.ar Such studies are crucial for understanding structure-activity relationships and for the rational design of new derivatives with specific properties. The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

Computational Chemistry and Molecular Modeling in Benzoxazinoid Research

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. It has been widely applied to benzoxazinoids to understand their fundamental chemical properties.

Geometry Optimization and Prediction of Quantum-Chemical Properties

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For benzoxazinone (B8607429) derivatives, methods like B3LYP with a 6-31G(d,p) basis set are used to achieve a full optimization of their structures. nih.gov This process provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Once the geometry is optimized, a range of quantum-chemical properties can be predicted. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. For instance, a comparative study of benzimidazole–thiadiazole hybrids showed that the compound with the lowest HOMO-LUMO gap (ΔE = 3.432 eV) exhibited the highest antibacterial activity. nih.gov Other calculated properties include the dipole moment, which provides insights into the molecule's polarity, and various thermodynamic parameters. biolscigroup.us

| Property | Description | Significance |

|---|---|---|

| Geometry Optimization | Determination of the lowest energy 3D structure. | Provides foundational information on molecular shape and conformation. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. nih.gov |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. biolscigroup.us |

Identification of Potential Reactive Sites and Intramolecular Interactions

DFT calculations are instrumental in identifying the most likely sites for chemical reactions on a molecule. One approach is the use of condensed Fukui functions (f+, f-, f0), which indicate the propensity of an atomic site to undergo nucleophilic, electrophilic, or radical attack, respectively. nih.gov This analysis helps in understanding the reactivity of different parts of the benzoxazinone scaffold.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques that predict how a small molecule (ligand), such as a benzoxazinoid, binds to a large molecule, typically a protein (target). These methods are vital for understanding the mechanism of action of bioactive compounds.

Prediction of Binding Modes and Critical Residues for Benzoxazinoid Activity

Molecular docking simulates the binding of a ligand to a receptor's active site, generating various possible binding poses. This technique can predict the preferred orientation of the ligand and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues of the protein. nih.govnih.gov For example, a study on 1,4-benzoxazine-3(4H)-one derivatives as platelet aggregation inhibitors used molecular docking to show that the most potent compounds fit into the active site of the GPIIb/IIIa receptor. nih.gov

However, docking alone can be limited as it often treats the receptor as rigid. nih.gov Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms in the ligand-protein complex over time. nih.gov MD simulations, which can be run for nanoseconds, help to assess the stability of the predicted binding mode and can reveal conformational changes in both the ligand and the protein upon binding. nih.gov The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov These simulations can confirm the importance of specific residues for binding and provide a more accurate estimation of the binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Benzoxazinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Statistical Models for Predicting Bioactivity based on Chemical Structure

QSAR models are developed by correlating various calculated molecular descriptors of a set of compounds with their experimentally determined biological activities. nih.govnih.gov These descriptors can be physicochemical, topological, or electronic in nature. nih.gov Multiple Linear Regression (MLR) is a common statistical method used to generate the QSAR equation, which can then be used to predict the activity of new, untested compounds. nih.gov

The quality of a QSAR model is assessed using several statistical parameters, including the coefficient of determination (r²), which should be high (ideally > 0.6), and the standard error of estimation (SEE), which should be low. nih.gov Cross-validation (often expressed as q²) is used to test the predictive ability of the model. chula.ac.th For example, a QSAR study on xanthone (B1684191) derivatives as anti-tuberculosis agents yielded models with r² values between 0.726 and 0.869, indicating a strong correlation between the selected descriptors and the observed activity. nih.gov Bayesian modeling is another machine learning approach that has been successfully used to build predictive models for bioactivity, offering advantages in preventing overfitting and handling complex datasets. nih.gov These predictive models are valuable tools in drug discovery, enabling the prioritization of compounds for synthesis and testing, thereby saving time and resources. nih.gov

| Parameter | Description | Ideal Value |

|---|---|---|

| Coefficient of Determination (r²) | Proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Close to 1.0 (e.g., > 0.6) nih.gov |

| Cross-validation Coefficient (q²) | A measure of the predictive ability of the model, determined by systematically leaving out data points. | High (e.g., > 0.5) |

| Standard Error of Estimation (SEE) | A measure of the accuracy of the predictions made by the model. | Low (close to 0) nih.gov |

| F-test value | Indicates the statistical significance of the regression model. | High |

Computational Approaches for Lead Optimization in Benzoxazinoid Drug Discovery

Computational chemistry and molecular modeling have become indispensable tools in the field of drug discovery, offering significant insights into the structure-activity relationships (SAR) of bioactive compounds and guiding the lead optimization process. In the context of benzoxazinoid research, these computational approaches are employed to design and predict the activity of novel derivatives, including those based on the 1,4-benzoxazin-3-one scaffold. However, specific computational studies and detailed research findings for the compound 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one are not extensively available in publicly accessible scientific literature.

The lead optimization phase in drug discovery is a critical and resource-intensive process that involves iterative cycles of designing, synthesizing, and testing new molecular entities to improve their potency, selectivity, and pharmacokinetic profiles. Computational methods can significantly accelerate this process by prioritizing the synthesis of compounds with a higher probability of success.

Quantitative Structure-Activity Relationship (QSAR) is a prominent computational technique used in the optimization of lead compounds. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are built upon molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. For the 1,4-benzoxazin-3-one class of compounds, QSAR studies have been conducted to elucidate the structural requirements for their antimicrobial activities. nih.govnih.gov These studies have revealed that descriptors related to shape, surface properties (VolSurf), and hydrogen bonding capabilities are often crucial for the biological activity of these compounds against various pathogens. nih.gov By analyzing the contributions of different substituents on the benzoxazinone core, QSAR models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent antimicrobial agents. nih.govnih.gov

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a target receptor. This method helps in understanding the binding mode of a compound at the molecular level, identifying key interactions such as hydrogen bonds and hydrophobic contacts that are essential for its biological activity. For instance, molecular modeling studies on novel benzoxazin-3-one (B8392483) derivatives have been used to explore their binding within the active sites of enzymes like HIV-1 integrase, providing a rationale for their observed inhibitory activity. nih.gov

While comprehensive QSAR or molecular docking studies specifically detailing the interactions and predicted activities of This compound are not readily found, the general principles derived from studies on analogous compounds can offer valuable insights. For example, a hypothetical lead optimization campaign for this compound would involve computational evaluation of various analogs. This would entail modifying the butyl group at the C-2 position and the hydroxyl group at the N-4 position to explore the impact of these changes on the compound's target affinity and other drug-like properties.

The following table illustrates a hypothetical set of molecular descriptors that would be calculated in a QSAR study of 2-alkyl-4-hydroxy-1,4-benzoxazin-3-one derivatives to predict their biological activity. Such a table would be fundamental in understanding how variations in the alkyl chain length might influence the compound's properties.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Activity (e.g., MIC in µg/mL) |

| 2-Methyl-4-hydroxy-1,4-benzoxazin-3-one | 193.17 | 1.2 | 1 | 4 | Data not available |

| 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one | 207.20 | 1.7 | 1 | 4 | Data not available |

| 2-Propyl-4-hydroxy-1,4-benzoxazin-3-one | 221.22 | 2.2 | 1 | 4 | Data not available |

| This compound | 235.25 | 2.7 | 1 | 4 | Data not available |

| 2-Pentyl-4-hydroxy-1,4-benzoxazin-3-one | 249.28 | 3.2 | 1 | 4 | Data not available |

This table is for illustrative purposes only, as specific experimental or predicted activity data for this series of compounds are not available in the cited literature.

Similarly, a molecular docking study would generate data on the binding affinity and interaction patterns of these compounds with a specific biological target. The table below exemplifies the kind of data that would be generated.

| Compound Name | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |

| 2-Methyl-4-hydroxy-1,4-benzoxazin-3-one | e.g., Bacterial DNA Gyrase | Data not available | Data not available | Data not available |

| 2-Ethyl-4-hydroxy-1,4-benzoxazin-3-one | e.g., Bacterial DNA Gyrase | Data not available | Data not available | Data not available |

| 2-Propyl-4-hydroxy-1,4-benzoxazin-3-one | e.g., Bacterial DNA Gyrase | Data not available | Data not available | Data not available |

| This compound | e.g., Bacterial DNA Gyrase | Data not available | Data not available | Data not available |

| 2-Pentyl-4-hydroxy-1,4-benzoxazin-3-one | e.g., Bacterial DNA Gyrase | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as specific docking studies for this series of compounds against a defined target are not available in the cited literature.

Biological Activities and Mechanistic Investigations of 2 Butyl 4 Hydroxy 1,4 Benzoxazin 3 One and Benzoxazinoids

Ecochemical and Defensive Roles of Benzoxazinoids in Plant-Pest/Pathogen Interactions

Benzoxazinoids are crucial for a plant's defense against a variety of external threats, including herbivores, microbes, and competing plants. mdpi.comscielo.brnih.govnih.gov They are typically stored in an inactive, glucosylated form within plant cells. mdpi.comnih.gov When the plant tissue is damaged, for instance by an insect feeding or a pathogen attack, these glucosides come into contact with β-glucosidases, enzymes that cleave the sugar molecule, releasing the toxic aglycones. scielo.brnih.gov This two-component defense system allows for a rapid and targeted response to threats. mdpi.com

Benzoxazinoids exhibit a broad range of effects against insect herbivores, acting as toxins, feeding deterrents, and compounds that reduce digestibility. nih.gov The specific impact of these compounds can vary depending on the insect species and their feeding method. mdpi.comnih.gov For instance, they have been shown to be effective against chewing herbivores like the European corn borer (Ostrinia nubilalis) and various armyworm species (Spodoptera spp.). nih.gov

The distribution of benzoxazinoids within the plant can influence which herbivores are most affected. nih.gov While chewing insects are directly exposed to high concentrations upon tissue damage, piercing-sucking insects like aphids may be able to avoid the activation of these defenses to some extent. scielo.br However, studies have still shown a correlation between benzoxazinoid levels and resistance to certain aphid species. nih.gov Interestingly, some specialist insects that have co-evolved with benzoxazinoid-producing plants have developed mechanisms to tolerate these compounds. confex.com

The effectiveness of benzoxazinoids as a defense mechanism has been recognized in agriculture, with breeding programs for maize selecting for higher benzoxazinoid content to improve insect resistance since the 1970s. mdpi.com

Benzoxazinoids also play a vital role in defending plants against microbial pathogens. nih.gov They have demonstrated both antibacterial and antifungal properties. scielo.brnih.gov For example, they have been found to be effective against various fungal species, including those from the Fusarium genus, which can cause significant crop damage and produce mycotoxins. mdpi.com The compound MBOA, a degradation product of other benzoxazinoids, has been identified as having significant antifungal potential. mdpi.com

The antimicrobial activity of benzoxazinoids extends to bacteria as well. Studies have shown their effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the yeast Candida albicans. mdpi.comscielo.brnih.gov The mechanism of their antimicrobial action is thought to be related to their ability to chelate metal ions and potentially disrupt microbial cell membranes. scielo.br However, some fungi have evolved tolerance to benzoxazinoids, which can impact the microbial community structure on and around the plant. mdpi.com

Recent research has also highlighted the role of benzoxazinoids in shaping the microbial communities in the rhizosphere, the soil area immediately surrounding the plant roots. nih.govnih.gov By influencing the composition of these microbial communities, benzoxazinoids can indirectly affect plant health and growth. nih.govresearchgate.net

Benzoxazinoids released from plants, either through root exudation or from decaying plant material, can have a significant impact on the growth of neighboring plants, a phenomenon known as allelopathy. mdpi.comnih.gov This has been extensively studied in rye, where the release of benzoxazinoids has been shown to effectively suppress the growth of various weeds. mdpi.com For example, mulching with rye can lead to a greater than 90% reduction in weeds like Chenopodium album. mdpi.com

The allelopathic effects of benzoxazinoids are linked to their ability to interfere with various physiological processes in other plants. mdpi.comunibe.ch They can also chelate essential metal ions in the soil, making them unavailable to competing plants. unibe.ch The level of benzoxazinoid production can vary between different plant cultivars, which in turn affects their weed control capabilities. mdpi.com

Preclinical Pharmacological Potential of Benzoxazinone (B8607429) Derivatives

Beyond their role in plant defense, benzoxazinone derivatives have attracted interest for their potential pharmacological applications. bohrium.comresearch-nexus.netresearchgate.netnih.gov Research has focused on their potential as anticancer agents and as modulators of various enzymes.

Several studies have investigated the anticancer potential of benzoxazinone derivatives. bohrium.comresearch-nexus.netresearchgate.netnih.govnih.gov One promising area of research is their ability to inhibit topoisomerase I, an enzyme that is crucial for DNA replication and is a key target for many anticancer drugs. While direct studies on 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one's topoisomerase I inhibitory activity are not specified in the provided context, research on related benzoxazinone derivatives has shown promising results.

For example, some synthesized benzoxazinone derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, and colon. bohrium.comresearchgate.net The mechanism of action for some of these compounds involves the downregulation of the c-Myc oncogene, which plays a critical role in cancer development. bohrium.comnih.gov This is achieved by inducing the formation of G-quadruplex structures in the c-Myc gene promoter, which inhibits its expression. bohrium.comnih.gov These findings suggest that benzoxazinone derivatives could serve as a scaffold for the development of new anticancer drugs. bohrium.comresearch-nexus.netnih.gov

Benzoxazinoids and their derivatives can also modulate the activity of various enzymes, which has implications for metabolic regulation. researchgate.netmanchester.ac.uk In plants, the activation of benzoxazinoids is controlled by β-glucosidases. mdpi.comnih.gov This interaction highlights the potential for these compounds to act as enzyme inhibitors.

Research has shown that benzoxazinoids can influence global root metabolism in plants and concurrently shape the composition of the rhizobiome. nih.govresearchgate.netmanchester.ac.uk This metabolic regulation is partly achieved by influencing other secondary metabolic pathways, such as the production of flavonoids. nih.govresearchgate.netmanchester.ac.uk In terms of preclinical potential, the ability of benzoxazinone derivatives to modulate enzyme activity could be explored for various therapeutic applications. For instance, the inhibition of specific glycosidases could be relevant in the context of metabolic disorders. Further research is needed to fully understand the potential of these compounds as enzyme modulators in a pharmacological context.

Receptor and Ion Channel Modulation: TRPV1 Antagonism, 5-HT1A/5-HT2A Activity, and MAGL Inhibition

While specific data on the interaction of this compound with TRPV1, 5-HT1A/5-HT2A receptors, and MAGL is not documented, the benzoxazinone scaffold is a recognized pharmacophore for targeting these proteins.

TRPV1 Antagonism: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key player in pain perception. researchgate.net Research into 1,4-benzoxazin-3-one analogs has led to the discovery of mode-selective TRPV1 antagonists. jocpr.com A study highlighted that modifications to the C-region of the benzoxazinone core, including the introduction of a t-butyl pyrazole (B372694) moiety, resulted in high-potency antagonists. jocpr.com For instance, one such antagonist demonstrated a potent IC50 of 2.31 nM for blocking capsaicin (B1668287) activation of the TRPV1 channel. jocpr.com This suggests that an alkyl group, such as the butyl group in this compound, could potentially influence TRPV1 receptor affinity and activity.

5-HT1A/5-HT2A Activity: The serotonin (B10506) receptors 5-HT1A and 5-HT2A are crucial targets for the treatment of various central nervous system disorders. A series of 3,4-dihydro-2H-benzoxazinones have been identified as having high affinity for the 5-HT1A receptor, acting as antagonists, and also exhibiting potent serotonin reuptake inhibitory activity. nih.govuomosul.edu.iq For example, a 5-(2-methyl)quinolinyloxy derivative showed a high pKi of 8.2 for the serotonin reuptake site. nih.gov Furthermore, some 2H-1,4-benzoxazin-3(4H)-one derivatives have been found to exhibit strong activity against dopamine (B1211576) D2 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors, marking them as potential leads for complex neuropsychiatric disorders. mdpi.com

MAGL Inhibition: Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). A patent application has disclosed a series of novel oxazine (B8389632) derivatives as MAGL inhibitors, intended for the treatment of neuroinflammation, neurodegenerative diseases, and other conditions. nih.gov While this does not directly implicate the benzoxazinone scaffold, it points to the potential of related heterocyclic structures to interact with this enzyme. Inhibition of MAGL leads to increased levels of 2-AG, which can have neuroprotective effects.

Molecular Mechanisms of Action for Benzoxazinoid Bioactivities

The molecular mechanisms of action for benzoxazinoids are diverse and depend on their specific chemical structures and the biological targets they engage. jocpr.com For naturally occurring benzoxazinoids like DIBOA and DIMBOA, their biological activities, including antifungal and mutagenic effects, are related to their reactivity with nucleophiles. jocpr.com

In the context of synthetic benzoxazinone derivatives designed for therapeutic purposes, the mechanisms are more targeted. For derivatives acting as TRPV1 antagonists, molecular modeling studies suggest that their binding is stabilized through interactions such as π-π stacking with tyrosine and phenylalanine residues and hydrogen bonding with threonine residues within the receptor. jocpr.com

For benzoxazinones targeting serotonin receptors, their mechanism involves direct binding to the 5-HT1A and/or 5-HT2A receptors, often as antagonists, and can also involve the inhibition of the serotonin transporter, leading to increased synaptic levels of serotonin. nih.govuomosul.edu.iq

Furthermore, some 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to exert anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway and reducing the production of reactive oxygen species (ROS) in microglia. mdpi.com This indicates that the benzoxazinone core can be a scaffold for compounds that modulate intracellular signaling cascades involved in inflammation.

Comparative Analysis of Biological Profiles, Specifically Including this compound

A direct comparative analysis of the biological profile of this compound is not possible due to the absence of published research on this specific compound. However, structure-activity relationship (SAR) studies on various benzoxazinone derivatives provide insights into how different substituents on the benzoxazinone core influence their biological activity.

For instance, in the development of TRPV1 antagonists based on the 1,4-benzoxazin-3-one scaffold, the nature of the substituent at the C-region was found to be critical for both potency and selectivity. jocpr.com The presence of a t-butyl group in this region was associated with high potency. jocpr.com This suggests that the butyl group at the 2-position of this compound could be a key determinant of its biological activity.

In studies on 3,4-dihydro-2H-benzoxazinones as 5-HT1A receptor antagonists, halogen substitution was investigated to improve affinity and selectivity over other serotonin receptor subtypes. uomosul.edu.iq This highlights the importance of substitutions on the aromatic ring in fine-tuning the pharmacological profile.

A study on the phytotoxicity of benzoxazinone analogs found that the presence of aliphatic chains at the C-2 position led to stronger inhibition of plant cell elongation, suggesting that alkyl substituents at this position can enhance certain biological activities. nih.gov

The following table summarizes the biological activities of some representative benzoxazinone derivatives, illustrating the diversity of this class of compounds.

| Compound Class | Specific Derivative/Substitution | Biological Target/Activity | Key Findings |

| 1,4-Benzoxazin-3-one Analogs | t-Butyl pyrazole at C-region | TRPV1 Antagonism | Potent and mode-selective antagonist with an IC50 of 2.31 nM. jocpr.com |

| 3,4-Dihydro-2H-benzoxazinones | 5-(2-methyl)quinolinyloxy | 5-HT1A Antagonism & SERT Inhibition | High affinity for 5-HT1A receptor and potent serotonin reuptake inhibition (pKi = 8.2). nih.gov |

| 2H-1,4-Benzoxazin-3(4H)-one Derivatives | Variously substituted | Anti-inflammatory (Nrf2-HO-1 pathway) | Significantly activated the Nrf2-HO-1 pathway and reduced ROS production. mdpi.com |

| Oxazine Derivatives | Not specified (Patent) | MAGL Inhibition | Disclosed as potential inhibitors for neurodegenerative diseases. nih.gov |

Structure Activity Relationship Sar Investigations of 2 Butyl 4 Hydroxy 1,4 Benzoxazin 3 One and Its Analogues

Impact of Substituents on the Benzoxazinone (B8607429) Core on Biological Efficacy

The biological activity of the benzoxazinone scaffold is highly sensitive to the nature and position of its substituents. The electronic properties and steric profiles of functional groups on the aromatic ring and at the C2 and N4 positions dictate the molecule's stability, reactivity, and ultimately, its interaction with biological targets. nih.govscielo.br

Positional and Electronic Effects of Functional Groups on Bioactivity

The substitution pattern on the benzene (B151609) ring of the benzoxazinone core significantly modulates biological efficacy. Both the type of functional group and its location are critical factors. nih.govscielo.br

Research into the synthesis of benzoxazinone derivatives has shown that the electronic nature of substituents on the aryl ring can influence reactivity and yield, which often correlates with biological activity. For instance, electron-donating groups (EDGs) such as ethyl (-Et), tert-butyl (-tBu), and methoxy (B1213986) (-OMe) have been observed to provide higher yields in certain synthetic reactions compared to electron-withdrawing groups (EWGs) like trifluoromethyl (-CF3). nih.gov Conversely, in other reaction schemes, a strong electron-withdrawing nitro group (-NO2) or halogens (-F, -Br, -Cl) led to excellent product yields, while a strongly donating methoxy group diminished the yield. nih.gov One study on 2-aryl-4H-3,1-benzoxazin-4-ones found that a derivative with a nitro group exhibited significant cytotoxicity. nih.gov

Steric hindrance also plays a crucial role. Ortho-substituted benzoic acids were found to be unsuitable in some cyclization reactions, and bulky groups at certain positions can significantly lower reaction yields, indicating that steric bulk can impede the formation of the active compound or its ability to bind to a target site. nih.gov For example, studies on benzoxazinone-based acetylcholinesterase inhibitors suggest that the region around position 6 of the benzoxazinone ring can only accommodate small substituents, such as hydrogen or fluorine. researchgate.net

The table below summarizes the observed effects of different substituents on the benzoxazinone core.

| Position | Substituent Type | Effect on Reactivity/Activity | Reference |

| Aryl Ring | Electron-Donating (-Et, -tBu, -OMe) | Can increase reaction yields in some synthetic pathways. | nih.gov |

| Aryl Ring | Electron-Withdrawing (-CF3, -NO2, Halogens) | Can increase reaction yields and may enhance cytotoxicity. | nih.govnih.gov |

| Aryl Ring (Ortho) | Any | Steric hindrance often lowers reaction yields and may impede bioactivity. | nih.gov |

| Position 6 | Bulky Groups | Reduced activity in acetylcholinesterase inhibition, indicating steric constraints. | researchgate.net |

Significance of the C2-Butyl Moiety and C4-Hydroxy Group in 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one for Target Interactions

While direct studies on this compound are specific, the significance of its key functional groups can be inferred from SAR studies of the broader benzoxazinoid class.

The C4-hydroxy group is a defining feature, classifying the compound as a cyclic hydroxamic acid. scielo.br This functional group is crucial for the characteristic reactivity and biological activity of many benzoxazinoids. scielo.br The hydroxamic acid moiety is known to be an effective metal chelator, a property that may contribute to its biological effects by sequestering essential metal ions required by pathogens or by interacting with metalloenzymes. scielo.brresearchgate.net This group also influences the electronic structure of the entire molecule, impacting its stability and electrophilicity. scielo.br

The substituent at the C2 position is critical for the stability of the benzoxazinone ring. researchgate.net Naturally occurring benzoxazinoids often possess a hydroxyl group at C2, rendering them as unstable hemiacetals that can readily degrade to form benzoxazolinones (BOA). researchgate.netnih.gov The lack of a hydroxyl group at C2 in many synthetic analogues, such as one bearing a butyl group, is associated with a more stable benzoxazinone skeleton. researchgate.net This enhanced stability can lead to increased phytotoxicity, as the molecule persists longer in its active form. researchgate.net The nature of the C2 substituent (in this case, a butyl group) dictates the lipophilicity and steric profile of the molecule, which are critical for its transport across biological membranes and its fit within a target's binding site.

| Functional Group | Classification | Inferred Significance | Reference |

| C4-Hydroxy | Hydroxamic Acid | Confers metal-chelating ability; crucial for characteristic reactivity and bioactivity. | scielo.brresearchgate.net |

| C2-Butyl | Alkyl Group | Enhances stability compared to C2-OH analogues; influences lipophilicity and steric interactions. | researchgate.net |

Conformational Preferences and Their Correlation with Observed Biological Activities

Studies on related heterocyclic systems provide insight into this relationship. For example, in a series of 4-phenylchroman analogues, a cis relationship between the side chain at the C2 position and the phenyl ring at C4 was found to be optimal for alpha-1 adrenoreceptor blocking activity. nih.gov This contrasts with other related structures where a trans configuration was preferred, highlighting that subtle changes in the core structure can alter the preferred bioactive conformation. nih.gov

Furthermore, research on other complex molecules with heterocyclic scaffolds has shown that the bioactive conformation is often closely related to the molecule's lowest energy state. arizona.edu Introducing bulky substituents can drastically alter this preferred conformation, leading to a significant loss of binding affinity and potency. For instance, a nearly 2000-fold decrease in receptor affinity was observed in one case due to steric effects introduced by a larger substituent, which presumably prevented the molecule from adopting the necessary shape to fit the receptor. arizona.edu The flexibility of the core structure, such as the potential for resonance in a piperazine (B1678402) ring substituent, can also influence the conformational freedom and, consequently, the biological activity. researchgate.net

Rational Design Principles for Enhancing and Modulating Benzoxazinoid Activity

Rational design strategies aim to systematically modify the benzoxazinone scaffold to improve its potency, selectivity, and metabolic stability. These principles are derived from an understanding of the compound's SAR and mechanism of action. scielo.brmanchester.ac.uk

A primary design principle involves modifying the molecule to enhance its interaction with a specific biological target while minimizing off-target effects. This can be achieved by fine-tuning the electronic and steric properties of substituents. researchgate.netnih.gov For example, understanding that a particular binding pocket can only accommodate small groups at a certain position allows designers to avoid bulky substituents that would clash with the receptor. researchgate.net

Another key strategy is the judicious modification of functional groups to block metabolic pathways that deactivate the compound. manchester.ac.uk This can involve:

Steric Shielding : Introducing a bulky group, such as a tert-butyl group, near a metabolically labile site to prevent enzymatic degradation. manchester.ac.uk

Bioisosteric Replacement : Replacing a group susceptible to metabolism with a different group that has similar physical or chemical properties but is more robust. For instance, using a fluorine atom to block oxidative metabolism. manchester.ac.uk

Furthermore, the core structure itself can be optimized. The unique chemical features of benzoxazinoids, such as the electrophilicity of the ring system and the metal-chelating ability of the hydroxamic acid function, are central to their activity and serve as a foundation for designing new analogues. scielo.br Modern synthetic chemistry also contributes to rational design by developing more efficient, cost-effective, and environmentally friendly routes to produce these complex scaffolds from readily available starting materials. nih.gov

The table below outlines key principles for the rational design of benzoxazinoid analogues.

| Design Principle | Strategy | Example/Rationale | Reference |

| Target Interaction | Optimize substituent size and electronics. | Use small substituents (H, F) at sterically hindered positions to improve binding. | researchgate.net |

| Metabolic Stability | Introduce metabolism-blocking groups. | Add a tert-butyl or fluorine group to prevent enzymatic degradation. | manchester.ac.uk |

| Modulate Conformation | Control stereochemistry. | Synthesize specific isomers (cis vs. trans) to achieve optimal bioactive conformation. | nih.gov |

| Core Reactivity | Leverage inherent chemical properties. | Enhance the electrophilic nature or metal-chelating ability for a desired mode of action. | scielo.br |

| Synthetic Accessibility | Develop efficient synthetic routes. | Use cascade reactions or green chemistry alternatives for practical production. | nih.gov |

Metabolism and Degradation Studies of Benzoxazinoids

Biotransformation Pathways in Biological Systems (Plants, Microorganisms, Mammalian Models)

The biotransformation of benzoxazinoids is a critical process that influences their biological activity and persistence in various organisms and the environment. These pathways have been primarily elucidated through studies on major benzoxazinoids like DIMBOA and DIBOA in plants, microorganisms, and to a lesser extent, in mammalian systems.

In plants, benzoxazinoids are typically stored as stable, inactive glucosides. Upon tissue damage, such as herbivory or pathogen attack, these glucosides come into contact with β-glucosidases, enzymes that catalyze their hydrolysis. This enzymatic reaction cleaves the glucose moiety, releasing the unstable and biologically active aglycones. For instance, DIMBOA-glucoside is hydrolyzed to DIMBOA. This rapid activation is a key defense mechanism for the plant. While this process is well-established for common benzoxazinoids, specific studies on the enzymatic hydrolysis of a putative 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one glucoside are not available.

In the context of microbial metabolism, endophytic fungi have been shown to biotransform 2-hydroxy-1,4-benzoxazin-3-one (HBOA), a related benzoxazinoid lactam. For example, fungi such as Plectosporium tabacinum, Gliocladium cibotii, and Chaetosphaeria sp. can transform HBOA into a variety of products, including N-(2-hydroxyphenyl)acetamide and 2-amino-3H-phenoxazin-3-one nih.govnih.gov. It is important to note that these transformations were observed for HBOA and not this compound.

Studies in humans have shown that dietary benzoxazinoids, such as those from rye, are absorbed and metabolized. The primary circulating forms are glucuronide and sulfate conjugates of HBOA and DIBOA, indicating significant phase II metabolism nih.gov. Again, this research does not specifically address the metabolism of this compound.

| Organism Type | General Benzoxazinoid Biotransformation Pathway | Key Metabolites | Note |

| Plants | Enzymatic hydrolysis of glucosides to aglycones upon tissue damage. | DIMBOA, DIBOA (aglycones) | Data specific to this compound is not available. |

| Microorganisms (Fungi) | Transformation of benzoxazinoid lactams (e.g., HBOA). | N-(2-hydroxyphenyl)acetamide, 2-amino-3H-phenoxazin-3-one | Studies focus on HBOA, not this compound. nih.govnih.gov |

| Mammals (Humans) | Phase II metabolism of dietary benzoxazinoids. | HBOA-glucuronide, DIBOA-sulfate | Research is on common dietary benzoxazinoids. nih.gov |

Environmental Fate and Persistence of Benzoxazinoids

The environmental fate of benzoxazinoids is largely determined by their stability and degradation in soil and water. Research in this area has also concentrated on the more abundant benzoxazinoids.

When released into the soil, for instance through root exudates, the unstable aglycones like DIMBOA rapidly degrade to their corresponding benzoxazolinones (e.g., MBOA) nih.gov. These degradation products are more persistent in the soil environment. The half-life of DIMBOA in soil is relatively short, often on the order of hours, while its degradation product MBOA can persist for days to weeks nih.gov.

The degradation of these compounds in the soil is influenced by microbial activity. Soil microorganisms can further metabolize benzoxazolinones. For example, MBOA can be transformed into 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO) by soil microbes nih.gov. The persistence and transformation of these compounds are crucial for their allelopathic effects on other plants and soil organisms.

There is no specific information available regarding the environmental fate and persistence of this compound. The presence of a butyl group at the 2-position would likely influence its polarity, water solubility, and susceptibility to microbial degradation compared to other well-studied benzoxazinoids, but without experimental data, its environmental behavior remains speculative.

| Compound | Half-life in Soil | Primary Degradation Product | Note |

| DIMBOA | ~31 hours | MBOA | Data from studies on common benzoxazinoids. nih.gov |

| MBOA | ~5 days | AMPO | Data from studies on common benzoxazinoids. nih.gov |

| This compound | Not Available | Not Available | No specific studies have been identified. |

Future Research Directions and Translational Perspectives for 2 Butyl 4 Hydroxy 1,4 Benzoxazin 3 One

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of novel applications for 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one is contingent upon the availability of efficient, scalable, and environmentally benign synthetic routes. While various methods exist for the synthesis of the core 1,4-benzoxazin-3-one scaffold, future research should focus on developing methodologies tailored to this specific butyl-substituted derivative.

Key areas for future investigation include:

Green Chemistry Approaches: There is a growing demand for synthetic procedures that minimize environmental impact. arkat-usa.org Future efforts should explore the use of deep eutectic solvents (DES), which are biodegradable and low-cost, as reaction media for the synthesis of this compound. arkat-usa.org Developing catalyst-free and base-free one-pot reactions, for instance by reacting a suitable 2-aminophenol (B121084) derivative with a 2-bromohexanoate ester in a DES, would represent a significant step towards a sustainable manufacturing process. arkat-usa.org

Microwave-Assisted Organic Synthesis (MAOS): MAOS has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and reduced side products. nih.gov Research into microwave-assisted protocols for the final cyclization or coupling steps in the synthesis of this compound could drastically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Catalytic Efficiency: The exploration of novel catalysts is crucial. While some methods use copper catalysts, future work could focus on developing more abundant and less toxic metal catalysts or even metal-free catalytic systems. organic-chemistry.org Furthermore, designing stereoselective syntheses will be important if the stereochemistry at the C2 position proves to be critical for biological activity.

Comprehensive Multi-omics Investigations for Deeper Mechanistic Understanding

To fully understand the biological effects of this compound, a systems-level approach is necessary. Comprehensive multi-omics investigations can provide an unbiased, holistic view of the molecular perturbations induced by this compound in a biological system, revealing its mechanism of action.

Future research should integrate the following omics disciplines:

Transcriptomics: Analyzing the changes in gene expression in cells or organisms exposed to the compound can identify the signaling pathways and cellular processes that are affected. For instance, transcriptomic studies on natural benzoxazinoids have revealed their impact on defense-related gene expression in plants. oup.com

Proteomics: Identifying the direct protein targets of this compound is key to understanding its function. Activity-based protein profiling (ABPP), using a probe-derivatized version of the compound (as discussed in section 9.4), can be a powerful tool to covalently label and identify protein binding partners from a complex proteome. nih.gov

Metabolomics: This approach analyzes the global changes in the metabolite profile of a system upon treatment with the compound. au.dk Metabolomic profiling can reveal downstream effects on metabolic pathways, providing insights into the compound's functional consequences, such as the disruption of primary metabolism in a target pathogen. nih.gov

Integrative Analysis: The true power of this approach lies in integrating the data from transcriptomics, proteomics, and metabolomics. This integrated analysis can build comprehensive models of the compound's mechanism of action, connecting the initial binding event to downstream changes in gene expression and metabolic function, thereby providing a complete picture of its biological impact. oup.com

Exploration of Novel Therapeutic and Agrochemical Applications

The 1,4-benzoxazin-3-one scaffold is associated with a broad spectrum of biological activities, suggesting that this compound could be a promising candidate for various applications. nih.govbioticapublications.com The introduction of a butyl group at the C2 position may enhance lipophilicity and alter binding affinities, potentially leading to improved potency or a novel activity profile compared to its naturally occurring relatives.

Future research should systematically screen the compound for a range of applications:

Therapeutic Potential: Benzoxazinoids have been reported to possess anticancer, antimicrobial, immunoregulatory, and central nervous system (CNS) stimulating properties. nih.govresearchgate.net Specific derivatives have been patented for use as antidepressants and appetite suppressants. google.com Therefore, this compound should be evaluated for its potential as a lead compound in drug discovery programs targeting these and other disease areas.

Agrochemical Potential: As a class, benzoxazinoids are potent natural pesticides, exhibiting insecticidal, antifungal, and allelopathic (herbicidal) activities. scielo.brchimia.chresearchgate.net The development of synthetic derivatives like this compound could lead to new, potentially more effective or selective agrochemicals. mdpi.com Systematic bioassays against a panel of relevant insect pests, fungal pathogens, and weed species are warranted.

| Potential Application Area | Observed Activities of Benzoxazinoid Scaffold | Supporting Evidence |

|---|---|---|

| Therapeutic | Anticancer, Antimicrobial, Immunoregulatory, CNS Stimulation (Antidepressant, Appetite Suppression) | Studies have shown various pharmacological responses including anticancer and antimicrobial effects. nih.govresearchgate.netdntb.gov.ua Patents exist for CNS-related applications. google.com |

| Agrochemical | Insecticidal, Antifungal, Allelopathic (Herbicidal), Pest Defense | Benzoxazinoids are well-documented as plant defense compounds against insects, fungi, and competing plants. scielo.brbioticapublications.comchimia.chmdpi.com |

Design and Synthesis of Targeted Probes for Biological System Interrogation

To effectively investigate the mechanism of action and identify the molecular targets of this compound, the development of chemical probes is an essential research direction. These probes are versions of the parent molecule that have been modified with a reporter tag, allowing for visualization or affinity purification.

Future research should focus on:

Activity-Based Probes (ABPs): ABPs are designed to covalently bind to the active site of specific enzymes, allowing for their detection and identification. nih.gov Research has shown that benzoxazin-4-ones can be converted into effective ABPs for serine proteases. nih.gov A similar strategy could be applied to this compound. By incorporating a reactive group and a reporter tag (e.g., an alkyne for click chemistry), researchers can create a tool to "fish" for its specific protein targets in a cellular lysate.

Fluorescent Probes: Attaching a fluorescent dye to the this compound scaffold would enable researchers to visualize its subcellular localization using microscopy. This can provide crucial information about where the compound accumulates in the cell, offering clues about its site of action.

Biotinylated Probes: Incorporating a biotin tag would allow for the affinity purification of target proteins. After incubating the biotinylated probe with a cell extract, the probe-protein complexes can be captured on streptavidin beads, allowing for the isolation and subsequent identification of the binding partners by mass spectrometry.

These targeted probes would be invaluable tools, bridging the gap between observing a biological effect and understanding the underlying molecular interactions.

Strategies for Modulating the Biosynthesis or Metabolism of Specific Benzoxazinoids, Including this compound, for Desired Outcomes

While this compound is likely a synthetic compound, the principles of metabolic modulation learned from natural benzoxazinoids are highly relevant. Research in this area can focus on two main strategies: enhancing production in engineered systems and overcoming metabolic resistance in target organisms.

Future research directions include:

Heterologous Biosynthesis: The biosynthetic pathway for natural benzoxazinoids, involving a series of enzymes encoded by Bx genes, is well-elucidated in maize. oup.comnih.gov If a natural analogue of the 2-butyl derivative is discovered, or if its synthesis can be achieved enzymatically, it may be possible to transfer the relevant biosynthetic genes into microbial or plant hosts to create sustainable production platforms.

Metabolic Engineering in Crops: For natural benzoxazinoids, transcription factors that regulate the expression of Bx genes have been identified. oup.comresearchgate.net Manipulating these regulators through genetic engineering could enhance the production of desired defensive compounds in crops, improving their natural resistance to pests.

Overcoming Metabolic Resistance: Pests and pathogens often evolve mechanisms to detoxify chemical compounds. Fungi, for example, can metabolize and detoxify benzoxazinoids. nih.gov A critical area of future research will be to identify the specific enzymes (e.g., cytochrome P450s, glucosyltransferases) in target pests or pathogens that are responsible for the breakdown of this compound. Once these detoxification pathways are understood, strategies can be developed to counteract them, such as co-administering the compound with an inhibitor of the metabolic enzyme, thereby increasing its efficacy and durability as a therapeutic or agrochemical agent.

Q & A

Q. How can synthetic byproducts be minimized during large-scale benzoxazin-3-one production?

- Methodological Answer :

- Flow chemistry : Continuous reactors reduce side reactions (e.g., over-alkylation) by precise control of residence time .

- Catalytic optimization : Use Lewis acids like ZnCl2 to enhance regioselectivity during cyclization .

- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.